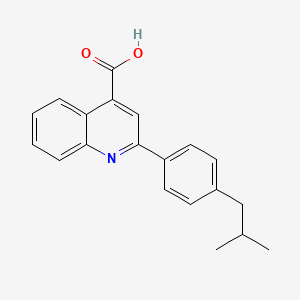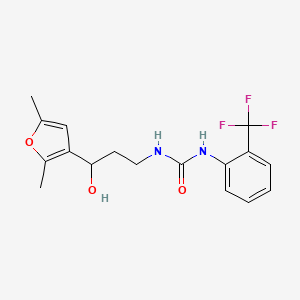
phenyl N-(2-hydroxy-5-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is an organic compound with the molecular formula C13H10N2O5 and a molecular weight of 274.232 g/mol . It is also known by its IUPAC name, (2-hydroxy-5-nitro-phenyl)-carbamic acid phenyl ester . This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and a carbamate linkage, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of a phenol derivative with a carbamoyl chloride in the presence of a base.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation reactions using automated reactors to ensure consistent quality and yield. The use of metal-free catalysts and environmentally friendly reagents is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of phenyl N-(2-hydroxy-5-aminophenyl)carbamate.
Substitution: Introduction of substituents like halogens or nitro groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The carbamate linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be compared with other carbamate compounds:
Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate: Similar structure but with a methyl group on the nitrogen atom.
Phenyl N-(2-hydroxy-3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position on the phenyl ring.
These compounds share similar reactivity but differ in their specific applications and biological activities due to the variations in their structures.
Propiedades
IUPAC Name |
phenyl N-(2-hydroxy-5-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXCDSJQPELHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)
![1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-[3-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2605883.png)

![N-tert-butyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2605888.png)
![N-(2,6-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2605889.png)
![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)
![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)


![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)

![10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2605902.png)
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)
